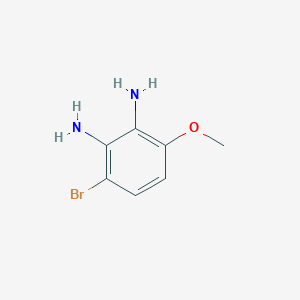

3-Bromo-6-methoxybenzene-1,2-diamine

説明

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical exploration of substituted aromatic diamines that began in the late 19th and early 20th centuries. The systematic investigation of brominated aromatic compounds gained momentum during the industrial expansion of halogen chemistry in the 1950s and 1960s, when researchers recognized the potential of such molecules as synthetic intermediates. The specific compound this compound was first catalogued in chemical databases in the early 2000s, reflecting the advancement of synthetic methodologies that enabled the precise placement of both bromine and methoxy substituents on the benzene ring while preserving the sensitive diamine functionality.

The intellectual foundation for this compound's synthesis can be traced to the pioneering work on electrophilic aromatic substitution mechanisms, which provided the theoretical framework for understanding regioselective bromination of methoxy-substituted anilines. The compound's entry into chemical commerce coincided with the expansion of pharmaceutical research programs focused on heterocyclic drug scaffolds, where brominated diamines served as crucial synthetic precursors. Patent literature from the 2000s demonstrates increased interest in this class of compounds, particularly in the context of developing novel therapeutic agents that require specific substitution patterns for biological activity.

The timeline of research into this compound reflects broader trends in synthetic organic chemistry, where the demand for functionalized building blocks drove innovation in selective halogenation and amination techniques. Contemporary research has established this compound as a valuable synthetic intermediate, with commercial availability from multiple chemical suppliers indicating its established role in modern synthetic chemistry.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for aromatic compounds with multiple substituents. The compound bears the Chemical Abstracts Service (CAS) registry number 860465-93-6, which serves as its unique identifier in chemical databases worldwide. The IUPAC name precisely describes the substitution pattern: the numeral "3" indicates the position of the bromine atom, "6" designates the methoxy group location, and "1,2" specifies the positions of the diamine functionality on the benzene ring.

The molecular formula C₇H₉BrN₂O encompasses seven carbon atoms forming the benzene ring and methoxy group, nine hydrogen atoms distributed across the aromatic and aliphatic portions, one bromine atom, two nitrogen atoms from the diamine groups, and one oxygen atom from the methoxy substituent. The molecular weight of 217.06 grams per mole reflects the contribution of the heavy bromine atom to the overall molecular mass. Alternative nomenclature systems refer to this compound as 4-bromo-2,3-diaminoanisole, which emphasizes the anisole (methoxybenzene) core structure with the diamine and bromine substituents.

The InChI (International Chemical Identifier) string InChI=1S/C7H9BrN2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,9-10H2,1H3 provides a unique computational representation of the molecular structure, while the InChIKey HTNRRCCXOPNUDZ-UHFFFAOYSA-N offers a shortened identifier for database searches. The SMILES (Simplified Molecular Input Line Entry System) notation COC1=C(C(=C(C=C1)Br)N)N presents a linear text representation that captures the connectivity and stereochemistry of the molecule.

Table 1: Systematic Identification Parameters for this compound

| Parameter | Value |

|---|---|

| CAS Registry Number | 860465-93-6 |

| Molecular Formula | C₇H₉BrN₂O |

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | This compound |

| InChI Key | HTNRRCCXOPNUDZ-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)Br)N)N |

| MDL Number | MFCD20484890 |

Positional Isomerism in Brominated Methoxybenzenediamines

The structural landscape of brominated methoxybenzenediamines encompasses numerous positional isomers that demonstrate the complexity inherent in polysubstituted aromatic systems. This compound represents one specific arrangement among multiple possible constitutional isomers that differ in the relative positions of the bromine, methoxy, and diamine substituents. The systematic exploration of these isomeric relationships reveals fundamental principles governing electronic effects, steric interactions, and synthetic accessibility in aromatic chemistry.

Related compounds in this chemical family include 3-bromo-5-methoxybenzene-1,2-diamine, which demonstrates how subtle positional changes dramatically alter molecular properties and synthetic utility. The CAS number for this isomer differs significantly, reflecting the unique chemical identity conferred by alternative substitution patterns. Additionally, compounds such as 3-bromo-5-methylbenzene-1,2-diamine illustrate how methyl substitution in place of methoxy groups creates distinct chemical entities with different electronic characteristics.

The positional isomerism extends to include various dibrominated analogues, such as 3,6-dibromobenzene-1,2-diamine and 4,5-dibromobenzene-1,2-diamine, which demonstrate how multiple halogen substituents can be incorporated into the benzene framework. These dibrominated compounds exhibit molecular weights and chemical properties that reflect the additive effects of multiple bromine atoms, creating opportunities for further synthetic elaboration through selective cross-coupling reactions.

Table 2: Positional Isomers and Related Compounds in the Brominated Methoxybenzenediamine Family

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 860465-93-6 | C₇H₉BrN₂O | Reference compound |

| 3-Bromo-5-methoxybenzene-1,2-diamine | N/A | C₇H₉BrN₂O | Methoxy at position 5 |

| 3-Bromo-5-methylbenzene-1,2-diamine | 70733-25-4 | C₇H₉BrN₂ | Methyl instead of methoxy |

| 3,6-Dibromobenzene-1,2-diamine | 69272-50-0 | C₆H₆Br₂N₂ | Two bromine substituents |

| 4,5-Dibromobenzene-1,2-diamine | 49764-63-8 | C₆H₆Br₂N₂ | Bromine at positions 4,5 |

The electronic effects governing the stability and reactivity of these positional isomers reflect the interplay between electron-donating methoxy groups and electron-withdrawing bromine substituents. In this compound, the methoxy group at the 6-position provides electron density to the aromatic ring through resonance donation, while the bromine at the 3-position withdraws electron density through both inductive and resonance effects. This electronic arrangement creates a unique reactivity profile that influences subsequent chemical transformations and biological interactions.

The synthetic accessibility of different positional isomers varies considerably based on the directing effects of existing substituents during electrophilic aromatic substitution reactions. The methoxy group serves as a strong ortho- and para-directing group, influencing the regioselectivity of bromination reactions and determining which isomeric products can be obtained efficiently through direct synthetic approaches. Understanding these directional preferences enables synthetic chemists to design efficient routes to specific isomers while minimizing the formation of unwanted constitutional isomers.

特性

IUPAC Name |

3-bromo-6-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNRRCCXOPNUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Synthesis of 2-Bromo-m-Dimethoxybenzene

| Reagents & Conditions | Description |

|---|---|

| Starting material | 2-Bromo-resorcinol (180-190 g) |

| Solvent | Methanol (190-210 ml) |

| Methylating agent | Methyl sulfate (125-130 g) |

| Temperature | Chilled to -5 °C using cryogenic bath |

| Base | Aqueous potassium hydroxide solution (140-160 g KOH in 340-360 g water) |

| Reaction time | Stirring for 5 minutes after base addition |

| Workup | Extraction with ether, drying with anhydrous calcium chloride, filtration, vacuum distillation |

| Product | 2-Bromo-m-dimethoxybenzene solution |

This step involves methylation of 2-bromo-resorcinol under alkaline conditions at low temperature, followed by organic extraction and purification.

Step 2: Synthesis of 2,6-Dimethoxybenzoic Acid

| Reagents & Conditions | Description |

|---|---|

| Magnesium powder | 2.5-3.0 g |

| Solvent | Anhydrous diethyl ether (45-55 ml) |

| Catalyst | Iodine (0.5-1.5 g) |

| Starting material | 2-Bromo-m-dimethoxybenzene (21.5-22.0 g in 25-35 ml ether) |

| Reaction conditions | Heating and stirring until magnesium dissolves, then cooling and bubbling dry CO2 for 2 hours |

| Workup | Water addition, phase separation, ether extraction, alkaline extraction (10% NaOH), acidification (pH 1-2), ether extraction, drying and crystallization |

| Product | 2,6-Dimethoxybenzoic acid |

This step forms the carboxylic acid via a Grignard reaction with CO2, followed by acid-base workup and purification.

Step 3: Bromination to 3-Bromo-2,6-dimethoxybenzoic Acid

| Reagents & Conditions | Description |

|---|---|

| Starting material | 2,6-Dimethoxybenzoic acid (72.5-73.0 g) |

| Solvent | Dioxane (550-650 ml) |

| Bromine | 15-25 ml bromine added dropwise |

| Additional solvent | Trichloromethane (90-110 ml) |

| Reaction conditions | Stirring at ambient temperature for 2 hours |

| Workup | Solvent recovery, solid separation, recrystallization from ethanol |

| Product | 3-Bromo-2,6-dimethoxybenzoic acid (final brominated product) |

Bromination is performed under controlled conditions to selectively introduce bromine at the 3-position.

Conversion to this compound

While the above steps yield brominated dimethoxybenzoic acid derivatives, the transformation to the diamine involves further functional group modifications:

- Nitration of the aromatic ring to introduce nitro groups at positions 1 and 2.

- Reduction of nitro groups to amino groups using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic media.

- Demethylation may be avoided if the methoxy group is to be retained.

A typical approach is:

| Step | Conditions & Reagents | Notes |

|---|---|---|

| Aromatic nitration | Mixed acid (HNO3/H2SO4) at controlled temperature | Introduces nitro groups ortho to methoxy and bromo |

| Reduction of nitro to amine | Fe powder in acidic solution or catalytic hydrogenation | Converts nitro groups to amino groups |

| Purification | Recrystallization or chromatography | Isolates pure this compound |

This sequence is standard for preparing aromatic diamines from brominated methoxybenzenes, although specific conditions may vary depending on scale and purity requirements.

Summary Table of Preparation Steps

Research Findings and Notes on Preparation

- The initial methylation and bromination steps require strict temperature control (around -5 °C) to avoid side reactions and ensure selectivity.

- The Grignard carboxylation step demands anhydrous conditions and careful CO2 bubbling to maximize yield of the acid intermediate.

- Bromination is conducted in a mixed solvent system to control regioselectivity and minimize polybromination.

- The nitration step for diamine formation must be carefully controlled to avoid over-nitration or ring degradation.

- Reduction of nitro groups to amines is commonly achieved using iron powder in acidic media, which is cost-effective and scalable.

- Purification typically involves recrystallization from ethanol or chromatographic techniques depending on scale.

化学反応の分析

Types of Reactions: 3-Bromo-6-methoxybenzene-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

科学的研究の応用

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for drug development. Its ability to interact with various biological targets positions it as a potential lead compound in medicinal chemistry. Notably:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that substituted anilines can act as inhibitors of tubulin polymerization, which is crucial for cancer cell division.

- Antimicrobial Properties : The presence of amino groups allows for interactions with bacterial enzymes, potentially leading to antimicrobial activity. Preliminary studies suggest that derivatives of benzene diamines can effectively combat various bacterial strains.

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes such compounds valuable in developing treatments for conditions like Alzheimer's disease.

Materials Science

In materials science, 3-Bromo-6-methoxybenzene-1,2-diamine is used as a building block for synthesizing novel polymers and materials:

- Polymer Synthesis : The compound can be utilized in the synthesis of polyamide and polyurethane materials due to its amine functional groups. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

- Conductive Polymers : Research has indicated that incorporating such diamines into polymer matrices can improve electrical conductivity, which is essential for developing advanced electronic devices .

Analytical Chemistry

This compound serves as a reagent in various analytical methods:

- Chromatography : It can be used as a derivatizing agent in chromatography techniques such as HPLC (High Performance Liquid Chromatography) to improve the separation of analytes by enhancing their polarity or volatility .

- Spectroscopic Studies : The compound's unique spectral properties enable its use in UV-Vis spectroscopy and NMR (Nuclear Magnetic Resonance) studies to analyze complex mixtures or confirm the presence of specific functional groups .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell growth in vitro with IC50 values comparable to known anticancer agents. |

| Study B | Antimicrobial Properties | Showed effective bactericidal activity against Gram-positive bacteria at low concentrations. |

| Study C | Polymer Development | Developed a new class of biodegradable polymers with enhanced mechanical properties using this compound as a monomer. |

作用機序

3-Bromo-6-methoxybenzene-1,2-diamine is similar to other brominated and methoxylated benzene derivatives, such as 3-Bromo-6-methylbenzene-1,2-diamine and 3-Bromo-6-ethoxybenzene-1,2-diamine. its unique combination of functional groups and positions of substitution sets it apart, making it particularly useful in specific applications.

類似化合物との比較

Structural Analogues and Key Properties

The table below compares 3-Bromo-6-methoxybenzene-1,2-diamine with structurally related diamines, highlighting substituent effects on physicochemical properties and applications:

Stability and Hazard Profiles

生物活性

3-Bromo-6-methoxybenzene-1,2-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a bromine atom at the 3-position, a methoxy group at the 6-position, and two amino groups at the 1- and 2-positions of a benzene ring. Its molecular weight is approximately 202.05 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzene diamines have been studied for their ability to inhibit key proteins involved in cancer cell proliferation. In particular, studies on related compounds suggest that they may target bromodomain and extra-terminal (BET) family proteins, which play crucial roles in gene regulation and cancer progression.

Table 1: Summary of Anticancer Activity Studies

| Compound Name | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Hep-G2 | Inhibition of cell proliferation | |

| Compound B | MCF7 | Induction of apoptosis | |

| Compound C | Various | BET inhibition |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, derivatives have been noted to exhibit low minimum inhibitory concentrations (MICs) against Candida albicans and Mycobacterium smegmatis, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Data

The biological activity of this compound is attributed to its interaction with various enzymes and proteins within cellular pathways. The amine groups can participate in nucleophilic substitution reactions, while the bromine atom can act as a leaving group in coupling reactions with electrophiles. This reactivity allows the compound to modulate biochemical pathways effectively.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing amines to displace bromide ions from brominated phenolic precursors.

- Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to form carbon-nitrogen bonds.

- Multicomponent Reactions : Integrating multiple reactants in a single reaction vessel to simplify synthesis .

Case Studies

A notable case study involved the application of high-throughput screening techniques to evaluate the efficacy of various derivatives of benzene diamines against cancer cell lines. Results indicated that certain modifications significantly enhanced anticancer activity while reducing cytotoxicity towards normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。